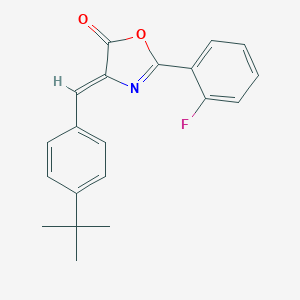

(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a benzylidene group attached to an oxazolone ring, with a tert-butyl group on the benzylidene moiety and a fluorophenyl group on the oxazolone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one typically involves the condensation of 4-(tert-butyl)benzaldehyde with 2-(2-fluorophenyl)oxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography or crystallization, to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazolone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized oxazolone derivatives.

Reduction: Reduced oxazolone derivatives.

Substitution: Substituted oxazolone derivatives with new functional groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that oxazolone derivatives can exhibit antimicrobial, antifungal, and anticancer activities, making them valuable candidates for drug discovery and development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility and reactivity make it a valuable component in various industrial processes.

Mécanisme D'action

The mechanism of action of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (Z)-4-(4-methylbenzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one

- (Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one

- (Z)-4-(4-methoxybenzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one

Uniqueness

(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one stands out due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl group and the fluorophenyl moiety provides a unique structural framework that can lead to distinct properties and applications compared to other similar compounds.

Activité Biologique

(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one is a compound belonging to the oxazolone class, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and various research findings related to this compound.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with oxazolone precursors. The compound's structure can be confirmed using techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

These methods provide insights into the molecular framework and confirm the presence of functional groups essential for biological activity.

1. Antioxidant Activity

Research indicates that derivatives of oxazolone compounds exhibit significant antioxidant properties. For instance, studies have shown that certain oxazolones can inhibit lipid peroxidation effectively, with some compounds achieving an average inhibition rate of 86.5% at specific concentrations . This antioxidant activity is crucial for mitigating oxidative stress-related diseases.

2. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of oxazolone derivatives. In particular, compounds similar to this compound have demonstrated efficacy in reducing carrageenan-induced paw edema in animal models . The analgesic properties were assessed through pharmacological tests like the writhing test and hot plate test, revealing promising results in pain management.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including lipoxygenase and acetylcholinesterase (AChE). For example, related oxazolones have shown IC50 values ranging from 9 to 246 μM against human AChE, indicating their potential as cognitive enhancers in treating disorders like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key factors include:

- Substituent Effects : Electron-donating groups on the phenyl ring enhance enzyme inhibition.

- Steric Hindrance : The presence of bulky tert-butyl groups can affect binding affinity and selectivity towards target enzymes.

Table 1 summarizes the SAR findings from various studies:

| Compound | Substituent | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 1 | H | 250 | Low Activity |

| 2 | -OCH3 | 50 | Moderate Activity |

| 3 | -F | 20 | High Activity |

| 4 | -t-Bu | 15 | Very High Activity |

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of oxazolone derivatives, researchers found that specific modifications led to enhanced activity in reducing inflammation in rat models. The most active compound was identified as having a methoxy group, which significantly improved its efficacy compared to others .

Case Study 2: Cognitive Improvement

Another study focused on the cognitive-enhancing effects of oxazolone derivatives in mice. The most potent inhibitor of AChE not only showed significant enzyme inhibition but also improved cognitive performance in behavioral tests . This suggests a dual role in both enzyme inhibition and neuroprotection.

Propriétés

IUPAC Name |

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2/c1-20(2,3)14-10-8-13(9-11-14)12-17-19(23)24-18(22-17)15-6-4-5-7-16(15)21/h4-12H,1-3H3/b17-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXOXUZZOQNLIC-ATVHPVEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.